molecular formula C14H11ClF3N3O B6028213 N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)urea

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)urea

Cat. No. B6028213
M. Wt: 329.70 g/mol
InChI Key: ZRLHSFHJWGNFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)urea, also known as trifludimoxazin, is a chemical compound that belongs to the family of pyridine derivatives. It is widely used in the field of agriculture as a herbicide due to its excellent weed control properties. The compound has a unique structure that makes it highly effective against a broad range of weeds.

Mechanism of Action

The mode of action of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)ureazin involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme that is essential for chlorophyll biosynthesis. The compound binds to the active site of the enzyme, thereby preventing its activity. This results in the accumulation of toxic intermediates that cause cell membrane damage and ultimately lead to the death of the plant.
Biochemical and Physiological Effects:
Trifludimoxazin has been shown to have a minimal impact on non-target organisms such as mammals, birds, and fish. The compound is rapidly metabolized in the environment and does not persist in soil or water. However, it may have some impact on soil microorganisms, although the extent of this impact is not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)ureazin is its broad-spectrum weed control properties. It is highly effective against a wide range of weed species, including those that are resistant to other herbicides. The compound also has a long residual activity, which makes it an ideal choice for pre-emergence weed control. However, one of the limitations of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)ureazin is its high cost compared to other herbicides.

Future Directions

There are several future directions for research on N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)ureazin. One area of interest is the development of new formulations that can enhance the efficacy of the compound. Another area of research is the identification of new target sites for herbicidal activity. Additionally, there is a need for further research on the environmental impact of the compound, particularly on soil microorganisms. Finally, research on the use of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)ureazin in combination with other herbicides may provide new insights into the development of effective weed control strategies.

Synthesis Methods

The synthesis of N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)ureazin involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-amine with 4-methylphenyl isocyanate. The reaction takes place in the presence of a catalyst and under specific conditions. The resulting product is then purified through various techniques such as crystallization, distillation, and chromatography.

Scientific Research Applications

Trifludimoxazin has been extensively researched for its herbicidal properties. It has been found to be highly effective against various weed species, including glyphosate-resistant weeds. The compound has also been shown to have a long residual activity, which makes it an ideal choice for pre-emergence weed control.

properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3O/c1-8-2-4-10(5-3-8)20-13(22)21-12-11(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLHSFHJWGNFQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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